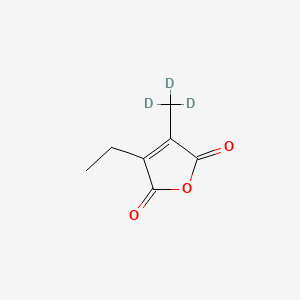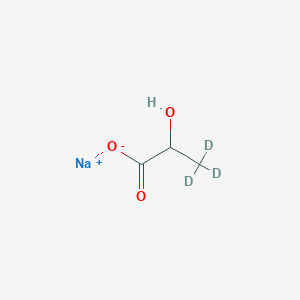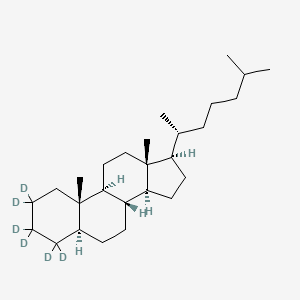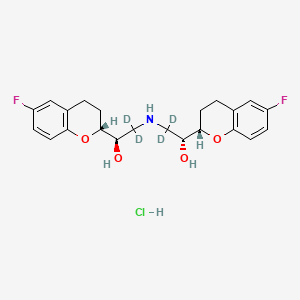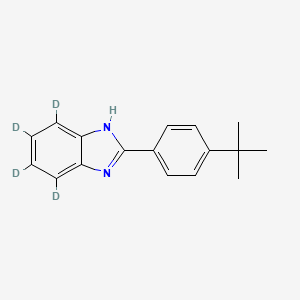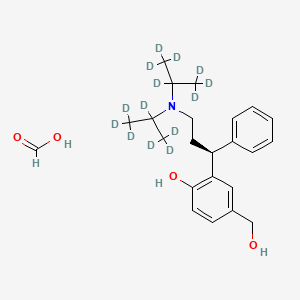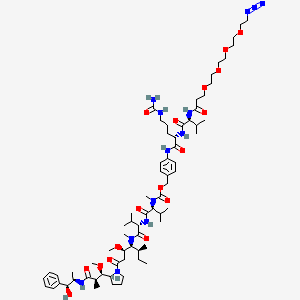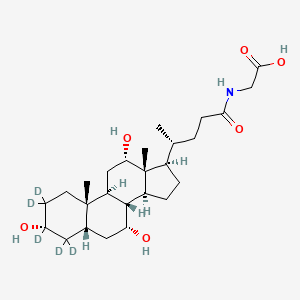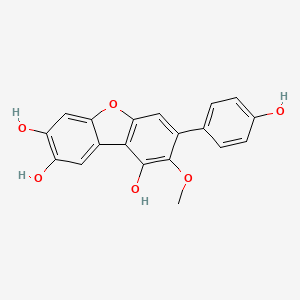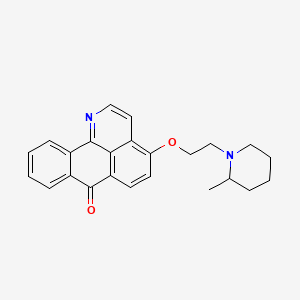![molecular formula C24H23N5O3S2 B12420331 N-[4-[4-[[5-(2-Methoxyethoxy)-2-pyrazinyl]thio]-2,6-dimethylphenyl]-2-thiazolyl]-4-pyridinecarboxamide-d3](/img/structure/B12420331.png)
N-[4-[4-[[5-(2-Methoxyethoxy)-2-pyrazinyl]thio]-2,6-dimethylphenyl]-2-thiazolyl]-4-pyridinecarboxamide-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
T-1101-d3 is a novel small molecule and a first-in-class oral agent developed for cancer treatment. It specifically disrupts the interaction between Hec1 and Nek2, which are involved in the mitotic regulation of cancer cells. This disruption leads to the downregulation of Nek2, chromosomal misalignment, and ultimately, cancer cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of T-1101-d3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods
Industrial production of T-1101-d3 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is developed in capsule form, which is convenient to store and ensures good patient compliance .
Chemical Reactions Analysis
Types of Reactions
T-1101-d3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and pH, are optimized based on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
T-1101-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the interaction between Hec1 and Nek2.
Biology: Investigated for its role in disrupting mitotic regulation in cancer cells.
Mechanism of Action
T-1101-d3 exerts its effects by specifically disrupting the interaction between Hec1 and Nek2, which are critical regulators of mitosis in cancer cells. This disruption leads to abnormal mitosis, chromosomal misalignment, and ultimately, apoptosis (programmed cell death) of cancer cells. The molecular targets and pathways involved include the downregulation of Nek2 and the induction of chromosomal instability .
Comparison with Similar Compounds
Similar Compounds
Doxorubicin: An anthracycline antibiotic used in cancer treatment.
Topotecan: A topoisomerase inhibitor used in chemotherapy.
Paclitaxel: A microtubule inhibitor used in cancer therapy.
Uniqueness of T-1101-d3
T-1101-d3 is unique in its mechanism of action, specifically targeting the interaction between Hec1 and Nek2. This targeted approach provides advantages such as oral administration, cancer targeting, and synergistic activity when combined with other anticancer drugs .
Properties
Molecular Formula |
C24H23N5O3S2 |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
N-[4-[2,6-dimethyl-4-[5-[2-(trideuteriomethoxy)ethoxy]pyrazin-2-yl]sulfanylphenyl]-1,3-thiazol-2-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H23N5O3S2/c1-15-10-18(34-21-13-26-20(12-27-21)32-9-8-31-3)11-16(2)22(15)19-14-33-24(28-19)29-23(30)17-4-6-25-7-5-17/h4-7,10-14H,8-9H2,1-3H3,(H,28,29,30)/i3D3 |
InChI Key |
ICECVTFTHRPNOE-HPRDVNIFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OCCOC1=CN=C(C=N1)SC2=CC(=C(C(=C2)C)C3=CSC(=N3)NC(=O)C4=CC=NC=C4)C |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CSC(=N2)NC(=O)C3=CC=NC=C3)C)SC4=NC=C(N=C4)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


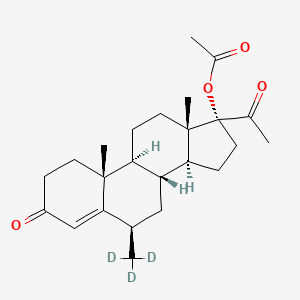
![[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate](/img/structure/B12420253.png)
